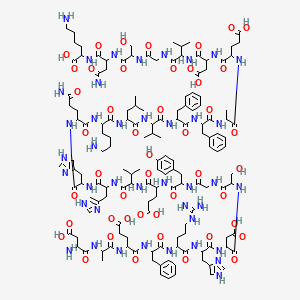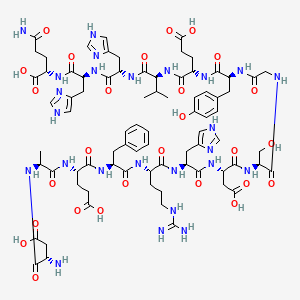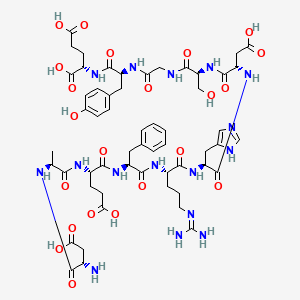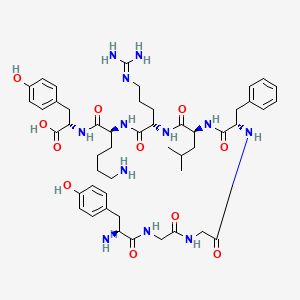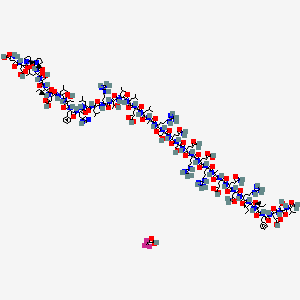
1610056-01-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 1610056-01-3 is known as Peptide T trifluoroacetate. Peptide T trifluoroacetate is an octapeptide derived from the V2 region of the human immunodeficiency virus type 1 glycoprotein 120. This compound functions as a ligand for the cluster of differentiation 4 receptor, thereby effectively inhibiting the binding of the human immunodeficiency virus to the cluster of differentiation 4 receptor .
準備方法
Synthetic Routes and Reaction Conditions
Peptide T trifluoroacetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using fluorenylmethyloxycarbonyl chemistry, which protects the amino groups of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of Peptide T trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process involves high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
化学反応の分析
Types of Reactions
Peptide T trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used for coupling amino acids.
Peptide Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin and remove protecting groups
Major Products
The major product formed from these reactions is the desired peptide sequence, Peptide T trifluoroacetate, which is then purified and characterized .
科学的研究の応用
Peptide T trifluoroacetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting the binding of the human immunodeficiency virus to the cluster of differentiation 4 receptor.
Medicine: Explored for its potential therapeutic effects in preventing human immunodeficiency virus infection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用機序
Peptide T trifluoroacetate exerts its effects by binding to the cluster of differentiation 4 receptor on the surface of T cells. This binding prevents the human immunodeficiency virus glycoprotein 120 from attaching to the cluster of differentiation 4 receptor, thereby inhibiting viral entry into the host cells. The molecular targets involved are the cluster of differentiation 4 receptor and the human immunodeficiency virus glycoprotein 120 .
類似化合物との比較
Similar Compounds
Peptide T: The non-trifluoroacetate form of Peptide T trifluoroacetate.
Peptide T acetate: Another salt form of Peptide T.
Peptide T hydrochloride: A hydrochloride salt form of Peptide T
Uniqueness
Peptide T trifluoroacetate is unique due to its trifluoroacetate salt form, which may influence its solubility and stability compared to other salt forms. This can affect its handling and storage conditions, making it a preferred choice in certain research and industrial applications .
特性
CAS番号 |
1610056-01-3 |
|---|---|
分子式 |
C₃₇H₅₆F₃N₉O₁₈ |
分子量 |
971.89 |
配列 |
One Letter Code: ASTTTNYT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


